molecular formula C20H21NO5 B613422 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid CAS No. 173212-86-7

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Cat. No. B613422
M. Wt: 355,39 g/mole
InChI Key: JBIRUWVMQYLPPX-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid, also known as Fmoc-ABA, is an important organic compound in the field of organic synthesis. It is a versatile building block used to synthesize various organic compounds, and it is also used in scientific research applications.

Scientific Research Applications

  • Peptide Synthesis

    • Fmoc protected amino acids are used in solid-phase peptide synthesis (SPPS), a method used to build peptide chains .
    • In this method, the Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions. The Fmoc group is then removed under basic conditions, allowing the next amino acid to be added .
  • Drug Development

    • Peptides synthesized using Fmoc protected amino acids can be used in drug development .
    • These peptides can serve as potential therapeutic agents or as tools for studying biological processes .
  • Protein Structure Analysis

    • Fmoc protected amino acids can be used to synthesize peptides for protein structure analysis .
    • These peptides can be used in techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) to study the structure and function of proteins .
  • Biochemical Research

    • Fmoc protected amino acids can be used in biochemical research to study protein-protein interactions, protein folding, and other biochemical processes .
  • Development of Diagnostic Tools

    • Peptides synthesized from Fmoc protected amino acids can be used in the development of diagnostic tools .
    • These peptides can be used as biomarkers or in the development of assays for disease detection .
  • Material Science

    • Peptides synthesized from Fmoc protected amino acids can be used in material science .
    • These peptides can be used to develop new materials with biological activity, such as antimicrobial coatings or bioactive scaffolds .
  • Enzyme Studies

    • Fmoc protected amino acids can be used to synthesize peptides that are used in enzyme studies .
    • These peptides can serve as substrates for enzymes, helping researchers understand the enzyme’s function and mechanism .
  • Immunology Research

    • Peptides synthesized from Fmoc protected amino acids can be used in immunology research .
    • These peptides can be used to study immune responses, such as the response to a vaccine or an infection .
  • Neuroscience Research

    • Fmoc protected amino acids can be used to synthesize peptides that are used in neuroscience research .
    • These peptides can be used to study brain function and neurological diseases .
  • Cancer Research

    • Peptides synthesized from Fmoc protected amino acids can be used in cancer research .
    • These peptides can be used to study the mechanisms of cancer and to develop potential cancer therapies .
  • Antimicrobial Research

    • Fmoc protected amino acids can be used to synthesize antimicrobial peptides .
    • These peptides can be used to study and combat bacterial infections .
  • Biomaterials Research

    • Peptides synthesized from Fmoc protected amino acids can be used in biomaterials research .
    • These peptides can be used to develop new materials for use in medicine, such as drug delivery systems or tissue engineering scaffolds .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-25-11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIRUWVMQYLPPX-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

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